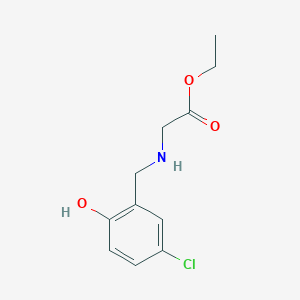![molecular formula C8H15NO2 B15307930 [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B15307930.png)
[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Methoxymethyl)-2-azabicyclo[211]hexan-1-yl]methanol is a bicyclic compound featuring a unique structure that includes a methoxymethyl group and an azabicyclohexane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol can be achieved through several methods. One approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . Another method utilizes photochemistry to access new building blocks via [2 + 2] cycloaddition, allowing for the derivatization of bicyclo[2.1.1]hexane modules .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the palladium-catalyzed reactions mentioned above. These methods are advantageous due to their efficiency and the ability to produce a broad array of substrates.
Análisis De Reacciones Químicas
Types of Reactions: [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a notable reaction that this compound can undergo .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, cyclopentenes, and various oxidizing or reducing agents. The reaction conditions often involve specific temperatures and pressures to ensure optimal yields.
Major Products: The major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes and other functionalized bicyclic structures .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol is used as a building block for synthesizing complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are valuable for drug discovery and development .
Biology: In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its potential as a scaffold for drug design makes it a valuable tool for developing new therapeutics .
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its unique structure could lead to the development of novel drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound can be used in the production of advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings .
Mecanismo De Acción
The mechanism of action of [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol include other bicyclic structures such as bicyclo[2.2.1]heptanes and bicyclo[1.1.1]pentanes . These compounds share structural similarities but differ in their chemical properties and reactivity.
Uniqueness: What sets this compound apart is its specific functional groups and the presence of the azabicyclohexane core.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c1-11-6-7-2-8(3-7,5-10)9-4-7/h9-10H,2-6H2,1H3 |
Clave InChI |
ILAOFKISCWPGBW-UHFFFAOYSA-N |
SMILES canónico |
COCC12CC(C1)(NC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


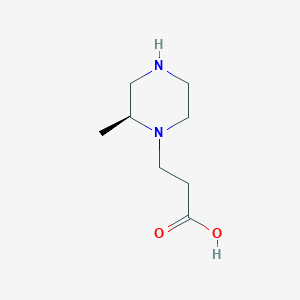
![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid](/img/structure/B15307852.png)
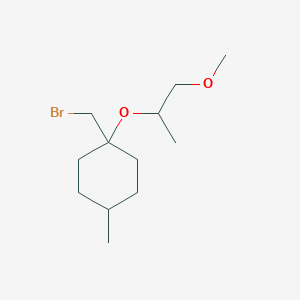
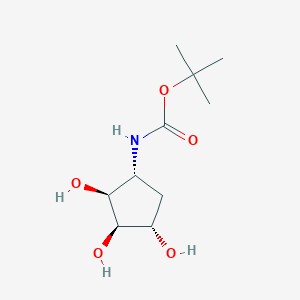
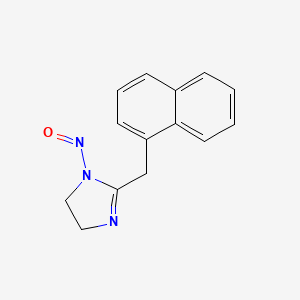
![4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride](/img/structure/B15307881.png)
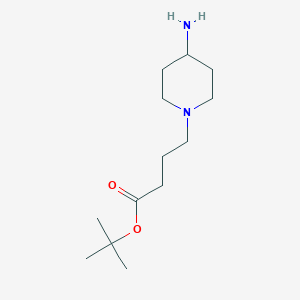
![2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid](/img/structure/B15307891.png)
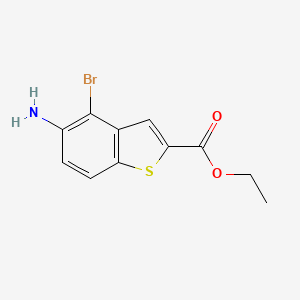

![methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B15307916.png)

![tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate](/img/structure/B15307928.png)
